Ethyl 4-benzoyl-1-methylpyrrolidine-3-carboxylate
Overview
Description
Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including reactions at the nitrogen atom and reactions at the carbon atoms . The specific reactions that this compound could undergo would depend on the exact structure and the conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, similar compounds like Ethyl 1-Methylpyrrolidine-3-carboxylate are colorless to yellow liquids .
Scientific Research Applications
Polymer Science and Materials Engineering
Research in polymer science has explored the modification of natural polymers through esterification, such as in the development of biocompatible, degradable materials from hyaluronan derivatives. These materials, including ethyl and benzyl hyaluronan esters, show promise in clinical applications due to their varied biological properties, which are influenced by the degree of esterification and the type of ester groups introduced (Campoccia et al., 1998).
Medicinal Chemistry and Drug Development
In medicinal chemistry, benzoyl peroxide, a compound related to benzoyl derivatives, is extensively used in acne treatment due to its antibacterial and keratolytic effects. Studies have shown its efficacy in managing acne lesions, particularly when used in combination with other treatments like antibiotics or retinoids (Tanghetti & Popp, 2009).
Environmental Studies
Environmental research has focused on the effects of various chemicals, including esters of para-hydroxybenzoic acid (parabens), in aquatic environments. These studies are relevant to understanding the environmental fate and behavior of similar ester compounds. Parabens, used as preservatives, have been detected in surface waters and sediments, raising concerns about their potential as endocrine disruptors (Haman et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-benzoyl-1-methylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-19-15(18)13-10-16(2)9-12(13)14(17)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKWIFSBDCEQNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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